molecular formula C6H11N3S B1309281 4,5-diethyl-4H-1,2,4-triazole-3-thiol CAS No. 29448-78-0

4,5-diethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1309281
CAS RN: 29448-78-0
M. Wt: 157.24 g/mol
InChI Key: ZOZYDHORRSFYSJ-UHFFFAOYSA-N
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Description

“4,5-diethyl-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. The 1,2,4-triazole core is known to exhibit tautomerism in solution . It’s important to note that the specific compound “4,5-diethyl-4H-1,2,4-triazole-3-thiol” is not widely studied, and most of the available information is about related compounds.


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of copper (II) as a catalyst . The construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides is a common method . Prolonging the reaction time can transform the in situ generated thiones to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be characterized by various spectroscopic techniques . The position and number of substitutions play a crucial role in modulating the properties of the compounds .


Chemical Reactions Analysis

1,2,4-Triazole derivatives, including “4,5-diethyl-4H-1,2,4-triazole-3-thiol”, can undergo various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol undergoes regioselective S-alkylation to form a series of S-substituted derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various techniques . For example, the melting point, IR spectrum, and NMR data can provide valuable information about the compound .

Scientific Research Applications

Anticancer Agents

1,2,4-triazole derivatives, including 4,5-diethyl-4H-1,2,4-triazole-3-thiol, have been studied as promising anticancer agents . They have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . The compounds were evaluated using the MTT assay, and some of them showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .

Antidiabetic Agents

1,2,4-triazole-based compounds have been used in the search for new antidiabetic agents . In vitro alpha-amylase and alpha-glucosidase inhibitory assays revealed moderate to good results for the synthesized compounds . Especially, some complexes were found to be effective inhibitors .

DNA Marker Detection

1H-1,2,4-Triazole-3-thiol has been used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .

Synthesis of Novel Compounds

1,2,4-triazole compounds are used in the synthesis of novel compounds . For example, they have been used in the synthesis of novel 1,2,4-triazole derivatives .

Structural Elucidation and DFT Calculations

1,2,4-triazole-based ligands have been used in the synthesis, structural elucidation, and DFT calculations of metal complexes . These studies help determine the nature of bonding, coordination characteristics, and the stability of compounds .

Molecular Docking Studies

1,2,4-triazole-based compounds have been explored for molecular docking studies against the human pancreatic alpha-amylase and alpha-glucosidase . These studies help understand the mechanism and binding modes of these derivatives in the binding pocket of enzymes .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is often related to their ability to form non-covalent interactions with their targets . For example, the selectivity of certain compounds might be due to the involvement of a hydrogen bond between the SH of triazole and a carbonyl group in the receptor .

Future Directions

The future directions in the study of 1,2,4-triazole derivatives, including “4,5-diethyl-4H-1,2,4-triazole-3-thiol”, involve the design and synthesis of new derivatives with improved properties . The development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

3,4-diethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-3-5-7-8-6(10)9(5)4-2/h3-4H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZYDHORRSFYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397014
Record name 4,5-diethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-diethyl-4H-1,2,4-triazole-3-thiol

CAS RN

29448-78-0
Record name 4,5-diethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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